

# Comparison of Photodynamic Properties in Sinapoyl Malate Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sinapoyl malate

CAS No.: 92344-58-6

Cat. No.: S3466703

[Get Quote](#)

The following table consolidates quantitative data from experimental studies on the excited-state lifetimes of **sinapoyl malate** and its derivatives. The lifetimes ( $\tau$ ) represent the timescales of different stages in the photodeactivation process.

**Table 1: Excited-State Lifetimes of Sinapoyl Malate and Its Derivatives in Different Solvents [1]**

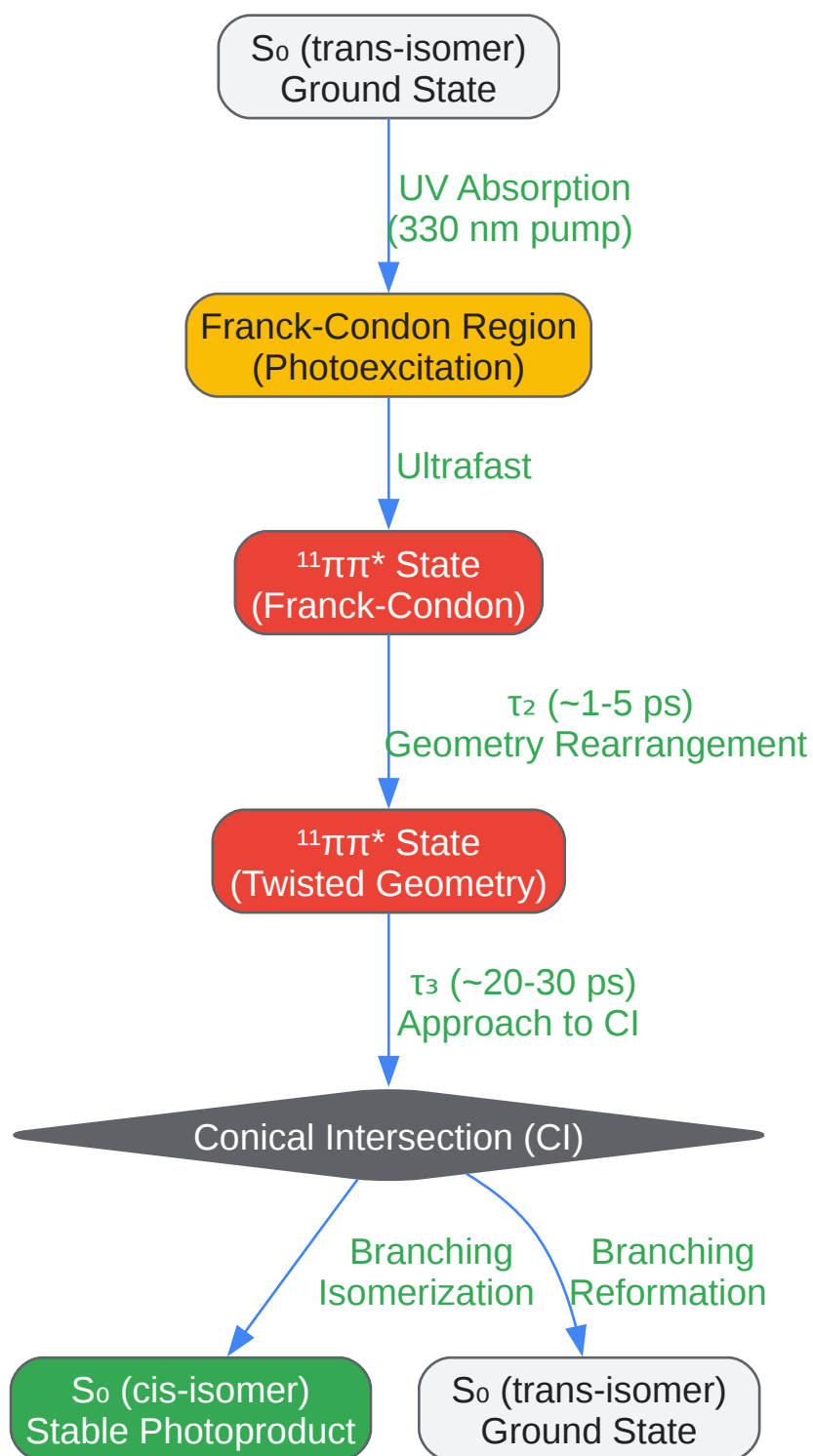
Molecule	Solvent	$\tau_1$ (fs)	$\tau_2$ (ps)	$\tau_3$ (ps)
SM (Sinapoyl Malate)	Dioxane	119 ± 40	1.62 ± 0.15	22.4 ± 1.9
	Methanol	619 ± 101	4.81 ± 0.77	33.5 ± 1.7
SdiMM (Sinapoyl L-dimethyl malate)	Dioxane	205 ± 40	2.23 ± 0.07	27.6 ± 0.8
	Methanol	603 ± 40	5.38 ± 0.16	33.6 ± 1.0
SdiEM (Sinapoyl L-diethyl malate)	Dioxane	215 ± 40	1.75 ± 0.05	26.1 ± 0.8
	Methanol	600 ± 40	5.77 ± 0.17	33.7 ± 1.0
SdiTBM (Sinapoyl L-di-t-butyl malate)	Dioxane	57 ± 40	1.23 ± 0.04	22.1 ± 0.7
	Methanol	477 ± 40	4.37 ± 0.14	36.3 ± 1.1

## Conserved Photoprotective Mechanism

The data demonstrates that the fundamental photodeactivation mechanism is highly conserved across all derivatives, regardless of increasing steric bulk at the malate moiety [1].

- **Primary Mechanism:** The primary pathway for dissipating UV energy is **trans-cis photoisomerization**, which occurs on a timescale of approximately 20-30 picoseconds ( $\tau_3$ ) [1] [2]. This process involves the rotation around the central double bond of the molecule after photoexcitation.
- **Stable Photoproduct:** The cis-isomer formed during this process is a stable, long-lived photoproduct, which contributes to the molecule's photostability by not degrading under continued UV exposure [1].
- **Functional Implication:** This conservation means that the malate portion of the molecule can be chemically modified to potentially improve other properties—such as solubility, compatibility with sunscreen formulations, or overall efficacy—without compromising the core, ultrafast photoprotective function [1].

The diagram below illustrates this conserved photodeactivation pathway.



[Click to download full resolution via product page](#)

## Detailed Experimental Protocols

The comparative data in Table 1 was primarily obtained using the following advanced spectroscopic technique:

- **Technique: Femtosecond Transient Electronic Absorption Spectroscopy (TEAS)** [1] [2].
- **Methodology:**
  - **Pump Pulse:** A femtosecond (fs) ultraviolet light pulse (typically at 330 nm) is used to excite the molecules from their electronic ground state ( $S_0$ ) to an excited state ( $^{11}\pi\pi^*$ ). This is the "pump" step.
  - **Probe Pulse:** A delayed, broad-spectrum "white light" pulse (probe) is then passed through the sample to measure changes in its absorption spectrum across UV and visible wavelengths at specific time points after excitation.
  - **Data Collection:** By varying the time delay between the pump and probe pulses, the technique captures the evolution of the excited state, recording spectral features like Excited State Absorption (ESA), Stimulated Emission (SE), and Ground State Bleach (GSB).
  - **Global Analysis:** The resulting data ( $\Delta OD$  vs. wavelength and time) is analyzed using a sequential global fitting model. This process extracts the Evolution Associated Difference Spectra (EADS) and the lifetime constants ( $\tau_1, \tau_2, \tau_3$ ) associated with each step of the deactivation pathway [1].
- **Sample Preparation:** Studies were conducted in solutions of dioxane and methanol to investigate the photodynamics in different solvent environments [1].

## Research Implications and Further Exploration

The conservation of the ultrafast isomerization mechanism across structurally augmented derivatives is a promising finding for the development of nature-inspired sunscreens [1]. It suggests a robust framework for molecular design where the chromophore (the light-absorbing part) can be preserved, while the ester side chain can be modified for better product formulation.

To further your research, you might explore:

- **Broader Structural Modifications:** Investigations into dimers of sinapate esters, like dehydrodiethylsinapate (DHDES), which show a broader UVA absorption profile but may have different photostability under prolonged exposure [3].
- **Degradation Pathways:** While the primary photodynamics are efficient, other studies use techniques like LC-MS coupled with Infrared Ion Spectroscopy (IRIS) to identify and characterize minor, long-term photodegradation products, such as those arising from ester cleavage [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Conservation of ultrafast photoprotective mechanisms with ... [pmc.ncbi.nlm.nih.gov]
2. Unravelling the Photoprotection Properties of Garden ... [mdpi.com]
3. Exploring the Photochemistry of an Ethyl Sinapate Dimer [frontiersin.org]
4. Characterization of Solar Radiation-Induced Degradation ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparison of Photodynamic Properties in Sinapoyl Malate Derivatives]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3466703#sinapoyl-malate-derivatives-photodynamics-conservation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)